8-Chloro-6-hydroxyoctanoic acid ethyl ester 8-Chloro-6-hydroxyoctanoic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 1070-65-1
VCID: VC21008258
InChI: InChI=1S/C10H19ClO3/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h9,12H,2-8H2,1H3
SMILES: CCOC(=O)CCCCC(CCCl)O
Molecular Formula: C10H19ClO3
Molecular Weight: 222.71 g/mol

8-Chloro-6-hydroxyoctanoic acid ethyl ester

CAS No.: 1070-65-1

Cat. No.: VC21008258

Molecular Formula: C10H19ClO3

Molecular Weight: 222.71 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-6-hydroxyoctanoic acid ethyl ester - 1070-65-1

Specification

CAS No. 1070-65-1
Molecular Formula C10H19ClO3
Molecular Weight 222.71 g/mol
IUPAC Name ethyl 8-chloro-6-hydroxyoctanoate
Standard InChI InChI=1S/C10H19ClO3/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h9,12H,2-8H2,1H3
Standard InChI Key YSFJHUHDLIFMPB-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCC(CCCl)O
Canonical SMILES CCOC(=O)CCCCC(CCCl)O

Introduction

8-Chloro-6-hydroxyoctanoic acid ethyl ester, also known as ethyl 8-chloro-6-hydroxyoctanoate, is a chemical compound with the molecular formula C₁₀H₁₉ClO₃ and a molecular weight of 222.71 g/mol . This compound is of interest in various fields, including organic synthesis and biological studies, due to its unique structural features and potential applications.

Synthesis and Production

The synthesis of 8-Chloro-6-hydroxyoctanoic acid ethyl ester can involve multi-step reactions. For instance, one method involves the reduction of 8-chloro-6-oxooctanoic acid alkyl esters using alcohol dehydrogenases or carbonyl reductases, which can yield chiral esters . Another approach might involve a series of chemical transformations starting from simpler precursors.

Biological Activity and Applications

This compound is used in biological studies, particularly as a chiral precursor for the synthesis of therapeutic agents like α-lipoic acid. α-Lipoic acid is known for its antioxidant properties and is used in treating diabetic neuropathy. The compound's ability to undergo enantioselective reactions makes it valuable in producing specific enantiomers with enhanced biological activity.

Research Findings

Research on 8-Chloro-6-hydroxyoctanoic acid ethyl ester highlights its role in drug development and synthesis. For example, enzymatic methods using lipases facilitate the enantioselective transacylation of this ester with vinyl acetate, yielding high-purity lipoic acid derivatives. Additionally, its unique structural features contribute to its potential as a chiral building block in organic synthesis.

Safety and Handling

As with many chemical compounds, proper safety measures are necessary when handling 8-Chloro-6-hydroxyoctanoic acid ethyl ester. It is classified with hazard symbols and risk codes indicating potential irritation to the skin, eyes, and respiratory system . Therefore, handling should be done in well-ventilated areas with appropriate protective gear.

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